molecular formula C19H16N4O2 B3960847 4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol

4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol

Cat. No. B3960847
M. Wt: 332.4 g/mol
InChI Key: XDYQGVVDCXJNGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol, also known as MPBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPBP is a bipyrazole derivative that has been studied for its ability to act as an antioxidant, anti-inflammatory, and anticancer agent.

Scientific Research Applications

4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol has been studied for its potential therapeutic properties in various fields of research. In the field of cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied for its potential use as a radioprotective agent in cancer therapy. In the field of neurodegenerative diseases, this compound has been shown to protect neurons against oxidative stress and inflammation, making it a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use as an antioxidant and anti-inflammatory agent in the treatment of cardiovascular diseases.

Mechanism of Action

The mechanism of action of 4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol involves its ability to scavenge free radicals and inhibit oxidative stress. This compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, while decreasing the activity of pro-oxidant enzymes such as xanthine oxidase and myeloperoxidase. This compound also inhibits the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of anti-apoptotic proteins such as Bcl-2, while decreasing the expression of pro-apoptotic proteins such as Bax. This compound has also been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. This inhibition of MMPs can prevent the invasion and metastasis of cancer cells. This compound has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, thereby protecting cells against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol in lab experiments is its ability to act as a multifunctional agent, targeting various pathways involved in disease progression. This compound is also relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using this compound in lab experiments is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol. One area of research is the development of novel formulations of this compound that can enhance its solubility and bioavailability. Another area of research is the exploration of the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases. Further studies are also needed to elucidate the exact mechanisms of action of this compound and its potential side effects. Overall, the potential therapeutic properties of this compound make it a promising candidate for further research in various fields of medicine.

properties

IUPAC Name

4-[5-methyl-4-(1-phenylpyrazol-4-yl)-1H-pyrazol-3-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-12-18(13-10-20-23(11-13)14-5-3-2-4-6-14)19(22-21-12)16-8-7-15(24)9-17(16)25/h2-11,24-25H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYQGVVDCXJNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol
Reactant of Route 2
Reactant of Route 2
4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol
Reactant of Route 3
4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol
Reactant of Route 4
4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol
Reactant of Route 5
Reactant of Route 5
4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol
Reactant of Route 6
4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol

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